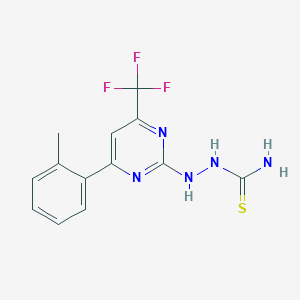
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine typically involves the reaction of a pyrimidine derivative with thiosemicarbazide and o-tolyl groups under specific conditions. The reaction might require a catalyst and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might include multiple steps such as purification, crystallization, and drying.
化学反应分析
Types of Reactions
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents to convert the thiosemicarbazide group to other functional groups.
Reduction: Reducing agents can be used to modify the pyrimidine ring or other substituents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the pyrimidine ring.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might inhibit or modulate the activity of these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
2-Thiosemicarbazido-4-(trifluoromethyl)pyrimidine: Lacks the o-tolyl group but shares similar properties.
6-(o-tolyl)-4-(trifluoromethyl)pyrimidine: Lacks the thiosemicarbazide group but has similar structural features.
Uniqueness
2-Thiosemicarbazido-6-(o-tolyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the thiosemicarbazide group, o-tolyl group, and trifluoromethyl group makes it distinct from other pyrimidine derivatives.
属性
分子式 |
C13H12F3N5S |
|---|---|
分子量 |
327.33 g/mol |
IUPAC 名称 |
[[4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C13H12F3N5S/c1-7-4-2-3-5-8(7)9-6-10(13(14,15)16)19-12(18-9)21-20-11(17)22/h2-6H,1H3,(H3,17,20,22)(H,18,19,21) |
InChI 键 |
IJPFPPSEHJKIID-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


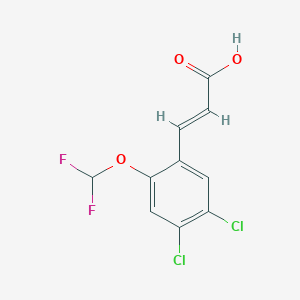

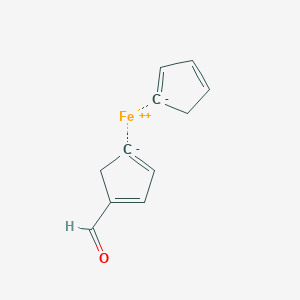
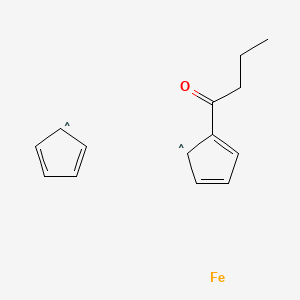
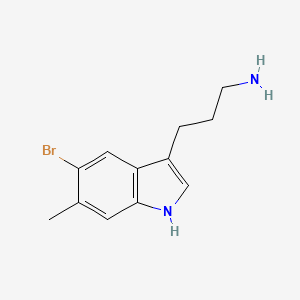
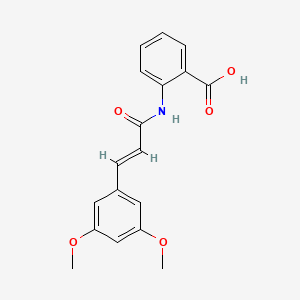
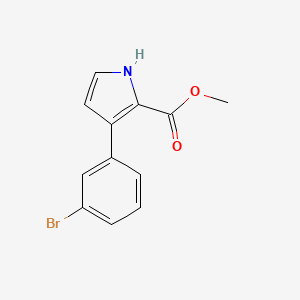
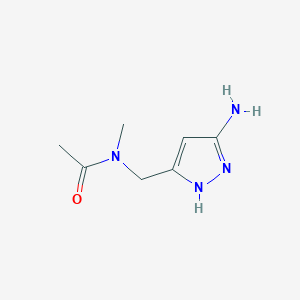
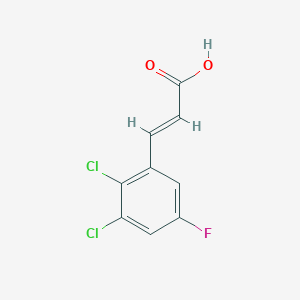
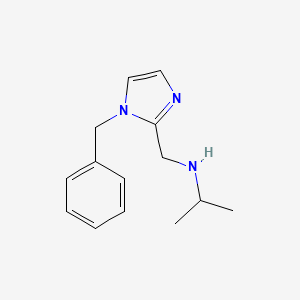

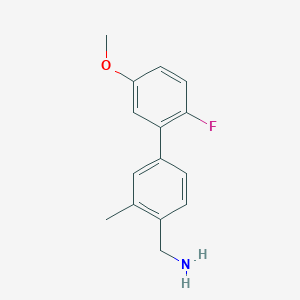
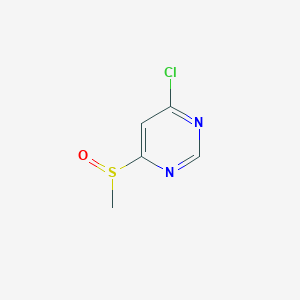
![2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B13727315.png)
